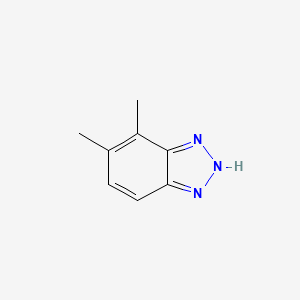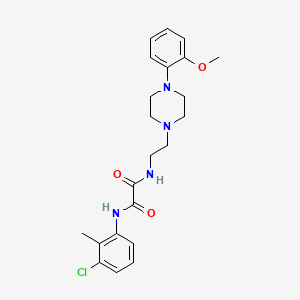
N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H27ClN4O3 and its molecular weight is 430.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
WAY-100635 and GR127935: Effects on 5-HT Neurons
WAY-100635, a compound structurally similar to the one , has been extensively studied for its effects on 5-hydroxytryptamine (5-HT, serotonin)-containing neurons. It is identified as a potent and selective 5-HT1A receptor antagonist. This specificity suggests its utility in neuroscience research, particularly in the study of serotonin's role in mood regulation, anxiety, and other psychiatric disorders. The research indicates that WAY-100635 can effectively distinguish between the inhibitory actions of different compounds on 5-HT neuronal firing, highlighting its potential as a tool in psychopharmacological research (Craven, Grahame-Smith, & Newberry, 1994).
Evaluation of [O-methyl-3H]WAY-100635 as an In Vivo Radioligand
Further research into WAY-100635 evaluated its potential as a radioligand for positron emission tomography (PET) imaging of 5-HT1A receptors in the brain. The study demonstrated that radiolabeled WAY-100635 shows rapid clearance from plasma but significant retention in the brain, particularly in 5-HT1A receptor-rich regions. This finding underscores its application in clinical and pharmacological investigations of central 5-HT1A receptors, providing a non-invasive method to study receptor distribution and function in vivo (Hume et al., 1994).
Synthesis of 2-(4-Substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic Agents
Another related study focused on the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles, demonstrating significant antihistaminic activity. This research provides insights into the chemical modifications that enhance pharmacological activity, relevant to the development of new therapeutic agents targeting histamine receptors. The structure-activity relationship analysis revealed the importance of the oxygen atom in certain substituents for potent antihistaminic activity, offering a foundation for future drug development projects (Iemura et al., 1986).
Discovery, Synthesis, and Bioactivity of Bis(heteroaryl)piperazines
Research on bis(heteroaryl)piperazines, including compounds with piperazine elements, highlighted their potent activity as non-nucleoside HIV-1 reverse transcriptase inhibitors. This study exemplifies the application of similar compounds in antiviral research, particularly in the search for effective treatments against HIV. The exploration of different substituted aryl moieties provided insights into the structural requirements for enhancing antiviral activity, contributing to the ongoing efforts in antiretroviral drug development (Romero et al., 1994).
Propriétés
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-16-17(23)6-5-7-18(16)25-22(29)21(28)24-10-11-26-12-14-27(15-13-26)19-8-3-4-9-20(19)30-2/h3-9H,10-15H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOHOPMPMFJIIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2706413.png)
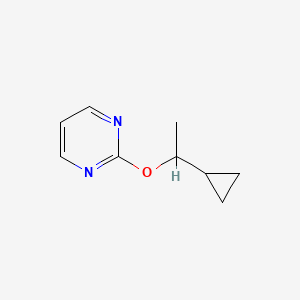
![3-[(2-Methoxyethyl)amino]propanenitrile](/img/structure/B2706417.png)
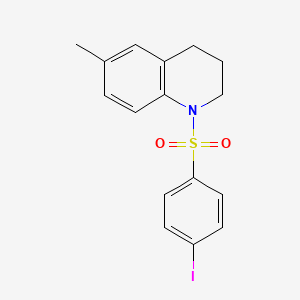
![N-(3,4-dichlorophenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2706419.png)
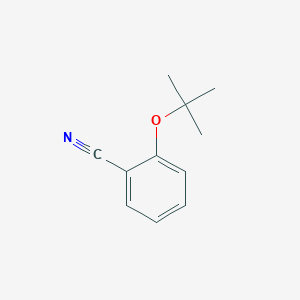
![1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2706422.png)
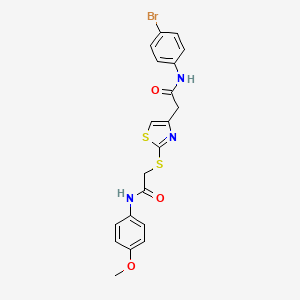

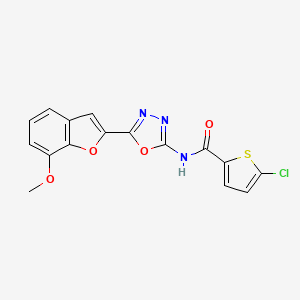
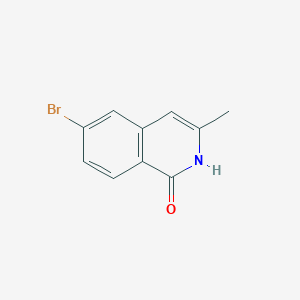
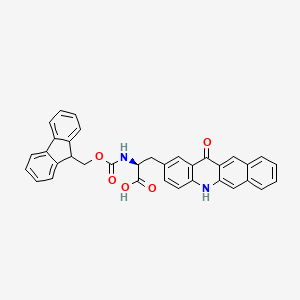
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2706431.png)
